1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with a molecular formula of C17H25Cl2NO2 This compound is characterized by its unique structure, which includes a piperidine ring substituted with dichlorophenoxy and ethoxyethyl groups The presence of oxalic acid further adds to its chemical complexity
Preparation Methods
The synthesis of 1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid involves several steps. The initial step typically includes the preparation of the dichlorophenoxyethanol intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxyethyl derivative. The final step involves the reaction of this derivative with 3,5-dimethylpiperidine in the presence of oxalic acid to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted products.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Scientific Research Applications
1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with cellular receptors, potentially modulating their activity. The ethoxyethyl and piperidine groups may enhance the compound’s ability to penetrate cellular membranes, facilitating its biological effects. The exact pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details.
Comparison with Similar Compounds
1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid can be compared with other similar compounds, such as:
1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine: This compound lacks the oxalic acid component, which may affect its solubility and reactivity.
2,6-Dichlorophenoxyacetic acid: A simpler compound with similar dichlorophenoxy functionality but lacking the piperidine and ethoxyethyl groups.
3,5-Dimethylpiperidine: A simpler piperidine derivative that lacks the dichlorophenoxy and ethoxyethyl groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO2.C2H2O4/c1-13-10-14(2)12-20(11-13)6-7-21-8-9-22-17-15(18)4-3-5-16(17)19;3-1(4)2(5)6/h3-5,13-14H,6-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUWCAFZFYCYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOCCOC2=C(C=CC=C2Cl)Cl)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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